molecular formula C24H27NO5 B11633370 diprop-2-en-1-yl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

diprop-2-en-1-yl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11633370
M. Wt: 409.5 g/mol
InChI Key: OSJGPDPQZVCQTN-OUKQBFOZSA-N
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Description

3,5-BIS(PROP-2-EN-1-YL) 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple functional groups such as methoxyphenyl, prop-2-en-1-yl, and dimethyl groups

Preparation Methods

The synthesis of 3,5-BIS(PROP-2-EN-1-YL) 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the various substituents. The synthetic route typically starts with the condensation of appropriate aldehydes and ketones in the presence of ammonia or an amine catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl chains.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-BIS(PROP-2-EN-1-YL) 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its pharmacological properties, including potential as a calcium channel blocker.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting their function. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure. The specific pathways involved depend on the exact nature of the interactions with the molecular targets.

Comparison with Similar Compounds

Similar compounds include other dihydropyridines such as nifedipine and amlodipine. Compared to these compounds, 3,5-BIS(PROP-2-EN-1-YL) 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique substituents that may confer different chemical reactivity and biological activity. The presence of the methoxyphenyl and prop-2-en-1-yl groups distinguishes it from other dihydropyridines, potentially leading to unique applications and effects.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H27NO5/c1-6-14-29-23(26)21-16(3)25-17(4)22(24(27)30-15-7-2)19(21)13-12-18-10-8-9-11-20(18)28-5/h6-13,19,25H,1-2,14-15H2,3-5H3/b13-12+

InChI Key

OSJGPDPQZVCQTN-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2OC)C(=O)OCC=C

Origin of Product

United States

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